4-Hydroxy Nebivolol is a significant metabolite of Nebivolol, a selective beta-1 adrenergic receptor blocker primarily used in the treatment of hypertension and heart failure. This compound is formed through the hydroxylation of Nebivolol, a process catalyzed by cytochrome P450 enzymes, particularly the CYP2D6 isoform. The importance of 4-Hydroxy Nebivolol lies in its pharmacological properties, which contribute to the therapeutic effects of Nebivolol and its metabolic pathways.
4-Hydroxy Nebivolol is derived from Nebivolol, which is synthesized from various precursors through complex chemical processes. The compound can also be obtained through metabolic processes in the human body, where it plays a role in the pharmacokinetics of Nebivolol.
4-Hydroxy Nebivolol falls under the category of beta-blockers, specifically as a metabolite of Nebivolol. It is classified as an aromatic alcohol due to the presence of a hydroxyl group attached to a benzene ring.
The synthesis of 4-Hydroxy Nebivolol typically involves hydroxylation reactions. The primary method utilizes cytochrome P450 enzymes, especially CYP2D6, which facilitate the introduction of a hydroxyl group into the Nebivolol structure.
The enzymatic hydroxylation process can be summarized as follows:
Industrial methods may also employ one-pot synthesis techniques that streamline production by combining multiple reaction steps into one process, enhancing yield and efficiency .
4-Hydroxy Nebivolol participates in various chemical reactions, including:
Common reagents for these reactions include:
4-Hydroxy Nebivolol exhibits its pharmacological effects primarily through selective inhibition of beta-1 adrenergic receptors. This action results in decreased heart rate and blood pressure, contributing to its therapeutic efficacy in managing cardiovascular conditions. The compound's metabolism via cytochrome P450 enzymes also influences its pharmacokinetics, affecting absorption and elimination rates .
Relevant analyses often involve high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm purity and identify degradation products .
4-Hydroxy Nebivolol serves several important roles in scientific research:
4-Hydroxy nebivolol hydrochloride (CAS# 2717115-85-8) is a major pharmacologically active metabolite of the β-blocker nebivolol, formed primarily via cytochrome P450 isoform CYP2D6-mediated hydroxylation. The compound has the systematic name 6-fluoro-2-(2-((2-(6-fluorochroman-2-yl)-2-hydroxyethyl)amino)-1-hydroxyethyl)chroman-4-ol, monohydrochloride and a molecular formula of C₂₂H₂₆ClF₂NO₅, corresponding to a molecular weight of 457.90 g/mol. Elemental analysis reveals the following composition: C (57.71%), H (5.72%), Cl (7.74%), F (8.30%), N (3.06%), O (17.47%) [1] [8]. The structure features two chroman ring systems connected through an ethanolamine linker, with the defining 4-hydroxyl group introduced metabolically on one chroman moiety. This modification significantly influences the molecule's polarity and hydrogen-bonding capacity compared to the parent drug.
The compound exists as a mixture of diastereomers due to multiple chiral centers inherent to the nebivolol scaffold. The InChI Key (ZZKGIERYWWBAGK-UHFFFAOYSA-N) and SMILES notation (FC1=CC=C2OC(C(O)CC(C(O)CNCC(O)C3CCC(C=C(F)C=C4)=C4O3)O2)=C1.Cl) encode its stereochemical complexity and connectivity [1] [5]. Predicted physicochemical properties include a calculated logP value of 1.9 (indicating moderate lipophilicity) and a polar surface area of 91.18 Ų, suggesting significant polarity. The compound displays solubility in dimethyl sulfoxide (DMSO) and methanol but limited aqueous solubility, influencing its analytical handling and formulation approaches [1] [5] [8].
Table 1: Molecular Characterization Data for 4-Hydroxy Nebivolol Hydrochloride
Property | Value | Source/Technique |
---|---|---|
CAS Registry Number | 2717115-85-8 | Chemical synthesis |
Molecular Formula | C₂₂H₂₆ClF₂NO₅ | High-resolution MS |
Exact Mass | 457.1468 Da | [1] |
Molecular Weight | 457.90 g/mol | [1] [8] |
SMILES | FC1=CC=C2OC(C(O)CC(C(O)CNCC(O)C3CCC(C=C(F)C=C4)=C4O3)O2)=C1.Cl | [1] |
InChI Key | ZZKGIERYWWBAGK-UHFFFAOYSA-N | [1] |
XLogP3 | 1.9 | Computational prediction |
Hydrogen Bond Donor Count | 4 | [5] |
Hydrogen Bond Acceptor Count | 6 | [5] |
Rotatable Bond Count | 6 | [5] |
The synthesis of 4-hydroxy nebivolol and its diastereomers leverages strategies developed for nebivolol itself, focusing on stereoselective construction of the chiral chroman systems and the ethanolamine linker. A key patent (CN103833717A) describes a multi-step approach starting from 6-fluorochroman-2-carboxylic acid derivatives. A critical step involves the stereoselective reduction of ketone intermediates or ring-opening of chiral epoxides (e.g., (2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]oxirane) with amines like benzylamine, followed by deprotection and resolution . Enzymatic hydrolysis using lipases (e.g., from Candida antarctica or Ophiostoma ulmi) demonstrates high stereoselectivity (enantiomeric excess >98%) for resolving racemic intermediates like 6-fluoro-3,4-dihydro-2H-chromen-2-yl)acetic acid esters, providing crucial chiral building blocks [6]. The 4-hydroxy functionality can be introduced late-stage via selective hydroxylation of a protected nebivolol precursor or by incorporating a pre-hydroxylated chroman synthon.
Analytical derivatization focuses on enhancing detectability and chromatographic separation of the diastereomers. Underivatized 4-hydroxy nebivolol is effectively separated using reversed-phase HPLC (RP-HPLC) systems. A validated stability-indicating method employs a Phenomenex Gemini C18 column (250 × 4.6 mm, 5 µm) with a mobile phase consisting of methanol:acetonitrile:0.02 M potassium dihydrogen phosphate (60:30:10, v/v/v; pH 4.0), achieving a retention time of approximately 2.6 minutes for nebivolol itself, with metabolites well-resolved [3]. While the 4-hydroxy metabolite possesses native UV chromophores (absorbance maxima at 203, 216, and 280 nm), detection at 280 nm is typically employed for quantification in biological matrices and stability studies due to superior specificity [3]. Mass spectrometry (LC-MS/MS) utilizing electrospray ionization (ESI+) provides high sensitivity and specificity for quantification without derivatization, exploiting the compound's protonatable amine group [1].
4-Hydroxy nebivolol hydrochloride exhibits greater stability under dry solid-state conditions (shelf life >3 years when stored at -20°C) than in solution. For stock solutions, DMSO is the preferred solvent, with recommendations for storage at 0–4°C for short-term use (days to weeks) or -20°C for long-term storage (months) [1] [8].
Forced Degradation Studies: Systematic stress testing under ICH guidelines reveals specific degradation pathways:
The stability-indicating RP-HPLC method effectively separates 4-hydroxy nebivolol from all major degradation products formed under these stress conditions, confirming its specificity and suitability for stability monitoring [3]. The degradation profile underscores the need for pH control and protection from oxidizing agents during analytical handling and potential formulation development. Major degradation pathways involve hydrolysis and oxidation, with dehydration being relevant under thermal stress.
Table 2: Summary of Forced Degradation Conditions and Major Degradation Pathways for 4-Hydroxy Nebivolol
Stress Condition | Parameters | Major Degradation Pathways | Key Degradants Identified |
---|---|---|---|
Acid Hydrolysis | 0.1 N HCl, 80°C, 2h | Hydrolytic cleavage (chromans/ethanolamine link) | Ring-opened acids, dehydro derivatives |
Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 2h | Hydrolytic cleavage (faster than acid) | Ring-opened acids, diols |
Oxidative Degradation | 3% H₂O₂, 80°C, 2h | Oxidation of alcohols (secondary), aromatic rings | Ketones (dehydro), hydroxylated aromatics |
Thermal Degradation (Solid) | 90°C, 2h | Dehydration, isomerization | Anhydro compounds, structural isomers |
Thermal Degradation (Solution) | 80°C, aqueous/organic, 2h | Hydrolysis (slower than strong acid/base) | Similar to acid/base hydrolysis products |
Photolytic Degradation | UV/VIS exposure | (Predicted) Photo-oxidation, quinone formation | Quinones, dimers (predicted) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0